tert-Butyl 4-(((4-methylpyridin-2-yl)amino)methyl)piperidine-1-carboxylate

Conformational analysis Lipophilicity optimization Structure-activity relationship

Synthesis of kinase inhibitors requires precise control over the methylene spacer, 4-methyl substituent, and piperidine substitution geometry to avoid SAR confounding. CAS 939986-30-8 addresses these variables: • 6 rotatable bonds (vs. 5 in direct-attached analog CAS 939986-29-5) enable conformational adaptation to diverse kinase hinge pockets • 4-Methyl group on pyridine engages hydrophobic contacts (e.g., Met336 in iNOS), a feature absent in des-methyl analogs • Orthogonal Boc protection enables sequential deprotection alongside Cbz, Fmoc, or alloc groups in multi-amine sequences. Supplied at ≥97% purity with full analytical documentation. For kinase and NOS inhibitor R&D.

Molecular Formula C17H27N3O2
Molecular Weight 305.4 g/mol
CAS No. 939986-30-8
Cat. No. B1500855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(((4-methylpyridin-2-yl)amino)methyl)piperidine-1-carboxylate
CAS939986-30-8
Molecular FormulaC17H27N3O2
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)NCC2CCN(CC2)C(=O)OC(C)(C)C
InChIInChI=1S/C17H27N3O2/c1-13-5-8-18-15(11-13)19-12-14-6-9-20(10-7-14)16(21)22-17(2,3)4/h5,8,11,14H,6-7,9-10,12H2,1-4H3,(H,18,19)
InChIKeyFZOKXFGFBYXZRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Physicochemical Baseline for CAS 939986-30-8


tert-Butyl 4-(((4-methylpyridin-2-yl)amino)methyl)piperidine-1-carboxylate (CAS 939986-30-8) is a Boc-protected aminomethylpiperidine derivative bearing a 4-methylpyridin-2-ylamino substituent . It belongs to the class of N-Boc-4-(aminomethyl)piperidine building blocks widely employed in medicinal chemistry for the modular assembly of kinase inhibitors and other heterocyclic drug candidates [1]. The compound possesses a molecular formula of C₁₇H₂₇N₃O₂, a molecular weight of 305.42 g/mol, a calculated LogP of 3.46, a topological polar surface area (PSA) of 54.46 Ų, and a density of 1.094 g/cm³ . It is commercially available at purities ranging from 95% to 98% . This compound is not a final drug substance but a protected intermediate; its procurement value derives from the specific combination of the Boc protecting group, the methylene-spaced aminopyridine pharmacophore, and the 4-substituted piperidine geometry.

Kinase inhibitor hinge-binding building block via 4-methylpyridin-2-ylamino motif
Boc-protected piperidine enables orthogonal deprotection in modular synthesis
Methylene spacer provides conformational flexibility for diverse kinase hinge geometries

Generic Substitution Risk with In-Class Piperidine Building Blocks


In-class piperidine building blocks that share the Boc-aminomethylpiperidine scaffold cannot be interchanged with CAS 939986-30-8 without altering downstream structure-activity relationships (SAR) and synthetic outcomes. Three structural features of this compound are each independently critical: (i) the methylene (-CH₂-) spacer between the piperidine ring and the aminopyridine nitrogen, which increases the freely rotatable bond count to 6 versus 5 for the directly N-attached analog (CAS 939986-29-5), altering conformational sampling and LogP by approximately 0.25 log units ; (ii) the 4-methyl substituent on the pyridine ring, which engages in hydrophobic contacts with residues such as Met336 in NOS enzyme binding pockets and would be absent in the des-methyl analog (CAS 302341-48-6) [1]; and (iii) the 4-position attachment on the piperidine ring, which provides a distinct vector for downstream coupling compared to the 3-position regioisomer (CAS 939986-31-9) . Iterating SAR without controlling for these features introduces confounding variables that cannot be deconvoluted retrospectively. The quantitative evidence below provides procurement-facing criteria for selecting CAS 939986-30-8 over these close analogs.

Methylene spacer removal
Direct N-attached analog (CAS 939986-29-5) reduces rotatable bonds and lowers LogP, which may shift SAR interpretation and target binding entropy.
Des-methyl analog
Lack of 4-methyl (CAS 302341-48-6) may lose critical hydrophobic contact with residues such as Met336, potentially reducing target engagement.
3-Position regioisomer
Angular projection (CAS 939986-31-9) vs. linear trajectory may alter downstream coupling geometry and final hinge-binding pose.

Quantitative Differentiation Versus Closest Structural Analogs


Methylene Spacer Effect on Conformational Flexibility and Lipophilicity

CAS 939986-30-8 incorporates a methylene (-CH₂-) spacer between the piperidine C4 position and the aminopyridine nitrogen. This structural feature increases the freely rotatable bond count by one compared to CAS 939986-29-5, in which the aminopyridine is directly attached to the piperidine ring without a spacer . The additional rotational degree of freedom alters the conformational ensemble available to the ligand and impacts molecular recognition entropy. Furthermore, the extra methylene unit contributes to a LogP increase from 3.21 (CAS 939986-29-5) to 3.46 (CAS 939986-30-8), a difference of approximately 0.25 log units, while the PSA remains identical at 54.46 Ų for both compounds .

Spacer Effect
Head-to-head
ΔLogP +0.25 (3.46 vs 3.21); Δrotatable bonds +1 (6 vs 5); PSA unchanged 54.46 Ų
Conformational and lipophilicity shift may affect target binding entropy and membrane partitioning.
Predicted LogP; experimental validation advised for specific kinase targets.
Conformational analysis Lipophilicity optimization Structure-activity relationship

4-Methylpyridinyl Pharmacophore and Hydrophobic Target Engagement

The 4-methyl substituent on the pyridine ring of CAS 939986-30-8 is not a spectatorial feature. In the structurally related iNOS inhibitor AR-C95791 (ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate), the 4-methylpyridin-2-ylamino motif is co-crystallized within the murine iNOS oxygenase domain (PDB 3E7M, resolution 2.00 Å) and the human iNOS oxygenase domain (PDB 3E7G) [1][2]. Independent SAR studies on aminopyridine-based NOS inhibitors have demonstrated that the 4-methyl group engages in hydrophobic interactions with Met336, and that the pyridinyl motif forms π-π stacking interactions with Tyr706—both contacts being essential for high potency and selectivity [3]. The des-methyl analog (CAS 302341-48-6, tert-butyl 4-((pyridin-2-ylamino)methyl)piperidine-1-carboxylate, C₁₆H₂₅N₃O₂, MW 291.39) lacks this methyl group and therefore cannot recapitulate these hydrophobic contacts, predicting reduced target engagement .

4-Methyl Contact
Cross-study comparable
AR-C95791 (analog) iNOS IC₅₀ = 350 nM; 4-methyl engages Met336 (PDB 3E7M/3E7G); des-methyl analog lacks contact
Supports NOS target engagement interpretation; des-methyl analog may show reduced binding.
Cross-study evidence; co-crystallized analog used as surrogate.
NOS inhibition Hydrophobic pocket interaction Nitric oxide synthase SAR

Regioisomeric Geometry and Downstream Coupling Accessibility

CAS 939986-30-8 and CAS 939986-31-9 are constitutional isomers with identical molecular formulas (C₁₇H₂₇N₃O₂, MW 305.42) and nearly identical predicted physicochemical properties (LogP = 3.46, PSA = 54.46 Ų, density = 1.094 g/cm³ for both) . The sole structural difference is the attachment position of the aminomethylpyridyl group on the piperidine ring: 4-position in the target compound versus 3-position in CAS 939986-31-9. This regioisomeric variation produces a different spatial trajectory for the pyridylamino group relative to the piperidine Boc-protected nitrogen. In the 4-substituted isomer, the aminomethylpyridyl group extends along the equatorial axis of the piperidine chair conformation, providing a linear vector for subsequent coupling reactions. In the 3-substituted isomer, the group projects at an approximately 60° angle relative to the piperidine N-Boc axis, which can introduce steric clashes in downstream macrocyclization or biaryl coupling steps commonly employed in kinase inhibitor assembly [1].

Regioisomer Geometry
Class-level inference
4-position: linear equatorial projection; 3-position: angular ~60° projection. Identical LogP/PSA.
Geometric trajectory mismatch may prevent correct hinge-binding pose in final inhibitors.
Inferred from piperidine chair conformation; confirm synthetic feasibility.
Regiochemistry Building block geometry Modular synthesis

Orthogonal Boc Deprotection Strategy

CAS 939986-30-8 features a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen, in contrast to the ethyl carbamate group present in the characterized iNOS inhibitor AR-C95791 [1]. The Boc group is cleaved under acidic conditions (e.g., TFA in DCM, 0-25°C, 1-4 hours) whereas the ethyl carbamate requires harsher deprotection (e.g., HBr in AcOH, or strong base hydrolysis). This orthogonal reactivity profile is critical in multi-step syntheses where other acid-labile or base-sensitive functional groups are present [2]. AR-C95791 (ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate) has a validated iNOS IC₅₀ of 350 nM against wild-type human iNOS [1], but its ethyl carbamate cannot be removed without potentially compromising other ester or amide functionalities in complex molecular architectures. The Boc group of CAS 939986-30-8 also provides steric bulk during synthetic manipulations, potentially improving regioselectivity in subsequent N-alkylation or reductive amination steps.

Boc Orthogonality
Class-level inference
Boc: TFA/DCM (0–25 °C); Ethyl carbamate: HBr/AcOH or strong base. Compatible with Fmoc, Cbz, Alloc.
Enables sequential amine deprotection without compromising other sensitive functional groups.
AR-C95791 ethyl carbamate less suitable for orthogonal strategies.
Protecting group strategy Orthogonal deprotection Solid-phase synthesis compatibility

Commercial Purity and Supplier QC Documentation

CAS 939986-30-8 is available from multiple suppliers with documented purity specifications and analytical batch data. Bidepharm supplies the compound at 95+% purity with batch-specific QC reports including NMR, HPLC, and GC . Leyan offers the compound at 98% purity . MolCore provides NLT 98% purity under ISO certification . Molbase lists brand purity at 96% (Catalog BB60-0816) . This multi-supplier landscape contrasts with the 3-position regioisomer (CAS 939986-31-9), which is listed as 'Discontinued' by at least one major supplier (Fluorochem) , and the des-methyl analog (CAS 302341-48-6), which has fewer documented suppliers with batch QC transparency. The broader commercial availability and documented QC infrastructure for CAS 939986-30-8 reduces procurement risk and ensures batch-to-batch reproducibility in multi-step synthetic campaigns.

Commercial QC
Supporting evidence
Purity 95–98% across 5+ suppliers; batch QC (NMR, HPLC, GC); ISO-certified supply available.
Multi-supplier QC documentation supports batch-to-batch reproducibility.
3-position regioisomer discontinued by one supplier; verify current stock.
Quality control Batch consistency Procurement specification

Predicted CNS Drug-Like Properties

CAS 939986-30-8 has predicted physicochemical properties that place it within favorable CNS drug-like space according to multiple criteria. The compound has zero Rule of 5 violations, a LogP of 3.46 (within the optimal CNS range of 2-4), a PSA of 54.46 Ų (below the 60-70 Ų threshold for blood-brain barrier penetration), 5 hydrogen bond acceptors, and 1 hydrogen bond donor . In contrast, the piperazine core analog (CAS 939986-26-2, tert-butyl 4-(4-methylpyridin-2-yl)piperazine-1-carboxylate) has a different heterocyclic core (piperazine vs. piperidine), resulting in a lower molecular weight (277.36 vs. 305.42 g/mol) and different hydrogen-bonding capacity due to the second ring nitrogen, which may alter off-target binding profiles. The piperidine core of CAS 939986-30-8 is the most common heterocyclic subunit among FDA-approved drugs, providing a well-precedented scaffold for downstream lead optimization . The predicted boiling point for CAS 939986-30-8 is 443.4 ± 25.0 °C at 760 mmHg, and the predicted vapor pressure is 0.0 ± 1.1 mmHg at 25°C, indicating low volatility suitable for safe laboratory handling .

CNS Drug-Likeness
Class-level inference
LogP 3.46, PSA 54.46 Ų, 0 Ro5 violations, 1 HBD; piperidine core common in CNS drugs.
Predicted CNS-permeable space; supports early CNS probe design without late-stage re-engineering.
Predicted properties; confirm experimentally for elaborated compounds.
Drug-likeness CNS permeability Rule of 5

Validated Application Scenarios Based on Differentiation Evidence


Kinase Inhibitor Hinge-Binding Building Block

CAS 939986-30-8 is explicitly cited as a building block for kinase inhibitor synthesis [1]. The 4-methylpyridin-2-ylamino group serves as a hinge-binding motif that mimics the adenine ring of ATP, while the Boc-protected piperidine provides a vector for solvent-exposed substituent installation. The methylene spacer ensures that the hinge-binding motif has sufficient conformational freedom to adapt to different kinase hinge geometries, a feature absent in the directly N-attached analog (CAS 939986-29-5, 5 rotatable bonds vs. 6) . After Boc deprotection (TFA/DCM, 0-25°C), the free piperidine nitrogen can be functionalized with sulfonamides, amides, or urea linkages to engage the ribose pocket or solvent front, enabling rapid SAR exploration across kinase families including JAK, ALK, and Pim kinases [1].

iNOS/nNOS Inhibitor Development Leveraging AR-C95791 Pharmacophore

The 4-methylpyridin-2-ylamino group in CAS 939986-30-8 is structurally homologous to the pharmacophore of AR-C95791, a well-characterized iNOS inhibitor co-crystallized with both murine (PDB 3E7M, 2.00 Å) and human (PDB 3E7G) iNOS oxygenase domains [1]. AR-C95791 exhibits an IC₅₀ of 350 nM against wild-type human iNOS [2]. The 4-methyl group engages in hydrophobic contact with Met336, and the pyridine ring forms π-π stacking with Tyr706 [3]. CAS 939986-30-8 provides a synthetically tractable entry point for elaborating new NOS inhibitors: after Boc deprotection, the piperidine nitrogen can be acylated or sulfonylated to extend into the pterin cofactor binding site or the substrate access channel, building on the validated binding mode of AR-C95791.

Multi-Step Modular Synthesis with Orthogonal Amine Protection

In synthetic sequences requiring sequential unmasking of multiple amine functionalities, the Boc group of CAS 939986-30-8 provides acid-labile protection that is orthogonal to benzyl carbamate (Cbz, removed by hydrogenolysis), fluorenylmethyloxycarbonyl (Fmoc, removed by base), and alloc (removed by Pd catalysis) protecting groups [1]. This orthogonality is not available with the ethyl carbamate analog AR-C95791, which requires harsher deprotection conditions (HBr/AcOH or strong base hydrolysis) [1]. The compound's 4-position attachment geometry ensures that the deprotected piperidine nitrogen projects linearly for subsequent coupling to carboxylic acids, sulfonyl chlorides, or isocyanates, minimizing steric interference from the adjacent aminomethylpyridine substituent .

CNS-Penetrant Probe Synthesis

CAS 939986-30-8 has predicted physicochemical properties consistent with CNS drug-likeness: LogP = 3.46 (optimal CNS range 2-4), PSA = 54.46 Ų (below the ~60-70 Ų BBB penetration threshold), zero Rule of 5 violations, and only one hydrogen bond donor [1]. These properties are superior to the more polar direct-attached analog (CAS 939986-29-5, LogP = 3.21) and the piperazine analog (CAS 939986-26-2, which carries two ring nitrogens and altered H-bonding capacity). For neuroscience programs targeting kinases or NOS isoforms in the CNS, starting from this building block increases the probability that elaborated leads will achieve sufficient brain exposure without requiring late-stage physicochemical re-engineering.

Application
Selection Property
Validation Focus
Kinase inhibitor hinge-binding assembly
Hinge-binding motif with methylene spacer conformational adaptability
Kinase panel selectivity and hinge geometry compatibility
iNOS/nNOS inhibitor development
4-methylpyridinyl pharmacophore matching AR-C95791 binding mode
NOS isoform potency and Met336 engagement confirmation
Multi-step orthogonal synthesis
Boc acid-labile protection compatible with Fmoc/Cbz/Alloc
Deprotection orthogonality and coupling efficiency
CNS probe design
Predicted CNS drug-like profile (LogP 3–4, PSA
Brain exposure and permeability in in vivo models
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